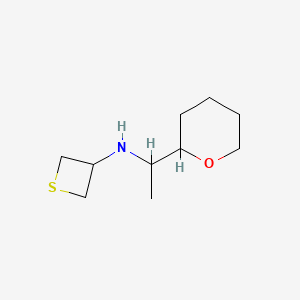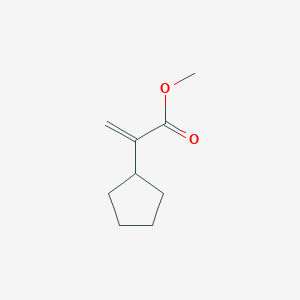
1-Methyl cyclopentyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl cyclopentyl acrylate is an organic compound that belongs to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group and an acrylate functional group. Acrylates are known for their high reactivity due to the presence of the α,β-unsaturated carboxyl structure, making them valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl cyclopentyl acrylate typically involves a multi-step process. One common method starts with the reaction of a Grignard reagent with cyclopentanone to produce 1-methyl cyclopentanol. This intermediate is then reacted with acryloyl chloride to yield this compound . This method is optimized to overcome issues such as low yield, complex reactions, and purification difficulties, resulting in a high-purity product.
Analyse Chemischer Reaktionen
1-Methyl cyclopentyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common reagents used in these reactions include AIBN for polymerization and various nucleophiles for addition and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl cyclopentyl acrylate has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Acrylate-based polymers are employed in the development of medical devices, drug delivery systems, and tissue engineering scaffolds.
Material Science: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 1-Methyl cyclopentyl acrylate primarily involves its reactivity as an acrylate. The α,β-unsaturated carboxyl structure allows it to participate in various addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of polymer networks in material science or the interaction with biological molecules in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl cyclopentyl acrylate can be compared with other acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share the reactive acrylate group, this compound is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the properties of the resulting polymers .
Similar compounds include:
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- Cyclohexyl Acrylate
These compounds vary in their alkyl or cycloalkyl substituents, which affect their physical and chemical properties.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl 2-cyclopentylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11-2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |
InChI-Schlüssel |
RRIICLUYXPMEBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


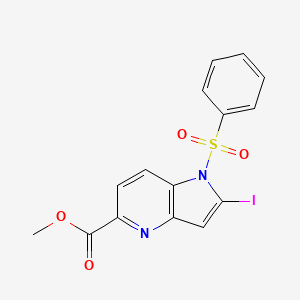
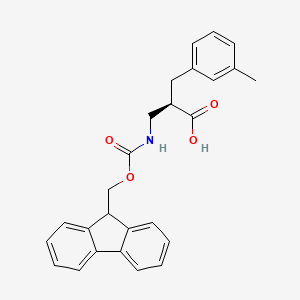

![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
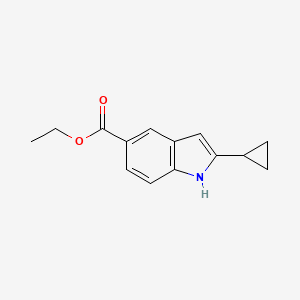
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
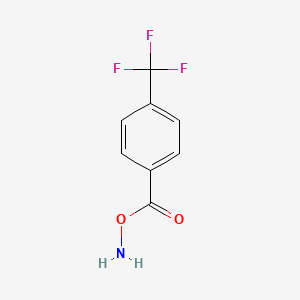
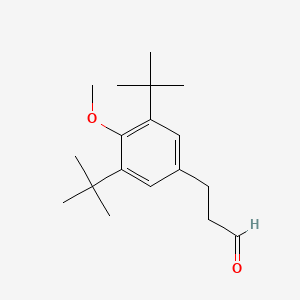

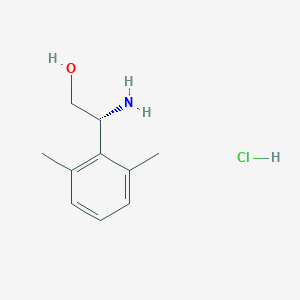
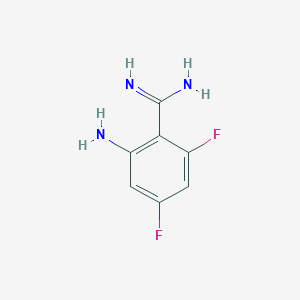
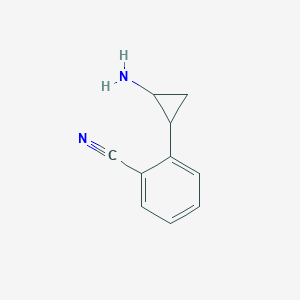
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)
